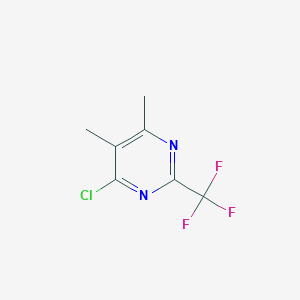

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H6ClF3N2 . It has a molecular weight of 210.58 g/mol . The IUPAC name for this compound is 4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine .

Molecular Structure Analysis

The molecular structure of 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine includes seven carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and two nitrogen atoms . The InChI string representation of the molecule isInChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.58 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and five hydrogen bond acceptors . The topological polar surface area is 25.8 Ų . The compound has a complexity of 185 .Applications De Recherche Scientifique

Pharmacological Applications

Pyrimidine derivatives, including 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit numerous pharmacological activities, including but not limited to:

- Modulation of myeloid leukemia

- Treatment of breast cancer and idiopathic pulmonary fibrosis

- Antimicrobial and antifungal activities

- Antiparasitic effects

- Diuretic properties

- Antitumor activities

- Antifilarial effects

- DNA topoisomerase II inhibitors

- Antitubercular agents

- Antimalarial and antiplasmodial activities

- Anti-inflammatory and analgesic activities

- Anti-HIV properties

- Cardiovascular agents and antihypertensive effects

- Antiulcer agents

- Hair disorders activities

- Calcium-sensing receptor antagonists, DPP-IV inhibitors

- Antidiabetic properties

- Potent adenosine A2a receptor agonistic or antagonist action

- TLR8 or interferon beta (IFN-β) modulators

- Vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell

- 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics

- Anticancer properties

- Key intermediate for Vitamin B1

- Pyruvate dehydrogenase kinase inhibitors

Synthetic Approaches

The synthetic approaches applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications . For example, the first step was carried out by N-oxidation of 6-chloro-2,4-diaminopyrimidine using (30%, 0.5 mL) H2O2 in the presence of CoFe2O4 magnetic nanocatalyst (5 mol%) in 5 ml ethanol under reflux conditions for 60 min to get 2,6-diamino-4-chloro-pyrimidine N-oxide .

FDA-Approved Trifluoromethyl Group-Containing Drugs

The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years have been summarized . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Orientations Futures

Trifluoromethylpyridines, which are structurally similar to 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, are expected to find many novel applications in the future due to their unique physicochemical properties . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Mécanisme D'action

Target of Action

It is used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s known to be used in the suzuki–miyaura coupling reaction, which involves the cross-coupling of an organoboron compound and a halide catalyzed by a palladium(0) complex .

Biochemical Pathways

Its use in the suzuki–miyaura coupling reaction suggests it plays a role in the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways .

Result of Action

Its role in the suzuki–miyaura coupling reaction suggests it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .

Action Environment

The suzuki–miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.

Propriétés

IUPAC Name |

4-chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c1-3-4(2)12-6(7(9,10)11)13-5(3)8/h1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXBEKRDGUZIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371407 |

Source

|

| Record name | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175277-32-4 |

Source

|

| Record name | 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5-dione](/img/structure/B66374.png)